N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide

CAS No.: 42056-96-2

Cat. No.: VC3231291

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42056-96-2 |

|---|---|

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide |

| Standard InChI | InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16) |

| Standard InChI Key | MIYBFGTUDFPWFR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C |

Introduction

Chemical Structure and Properties

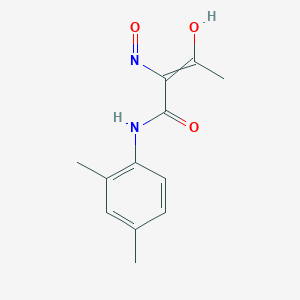

N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide is characterized by its butanamide backbone with specific functional group modifications. The compound features a 2,4-dimethylphenyl group attached to the amide nitrogen, a hydroxyimino group at the 2-position, and an oxo (ketone) group at the 3-position of the butanamide chain.

Physical and Chemical Characteristics

The compound possesses distinct physical and chemical properties that define its behavior in various environments and reactions. The table below summarizes the key characteristics of N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide:

| Property | Value |

|---|---|

| CAS Number | 42056-96-2 |

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

| Density | 1.19±0.1 g/cm³ (Predicted) |

| Appearance | Not specified in available data |

| Solubility | Not specified in available data |

The molecular structure of N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide includes multiple functional groups that contribute to its chemical reactivity. The hydroxyimino group (-C=N-OH) is particularly significant as it introduces potential for hydrogen bonding and metal coordination chemistry .

Structural Features

The compound's structure can be described as having several key components:

-

A 2,4-dimethylphenyl group attached to the amide nitrogen

-

An amide linkage (-NH-CO-)

-

A hydroxyimino group (-C=N-OH) at the 2-position of the butanamide chain

-

A ketone group (C=O) at the 3-position of the butanamide chain

Analytical Methods and Characterization

HPLC Analysis

For related compounds such as N-(2,4-Dimethylphenyl)-3-oxobutanamide (a potential precursor to our target compound), reverse phase HPLC methods have been developed. These methods typically employ:

-

Reverse phase columns (such as Newcrom R1)

-

Mobile phases containing acetonitrile, water, and phosphoric acid

-

For MS-compatible applications, formic acid replacement of phosphoric acid

Such analytical methods could potentially be adapted for the analysis of N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide with appropriate modifications to account for the presence of the hydroxyimino group.

Applications and Research

Related Research

While specific research on N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide is limited in the provided search results, research on related compounds provides context:

-

The precursor compound N-(2,4-Dimethylphenyl)-3-oxobutanamide has been studied in the context of HPLC separation methods, suggesting analytical interest in this class of compounds .

-

Related compounds with hydroxyimino groups have been investigated for their coordination chemistry properties and potential applications in catalysis.

Related Compounds and Structural Analogs

Structural Analogs

Several compounds structurally related to N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide appear in the search results:

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-3-oxobutanamide | 97-36-9 | C12H15NO2 | 205.258 |

| 2-HYDROXYIMINO-3-OXO-N-O-TOLYL-BUTYRAMIDE | 3014-32-2 | C11H12N2O3 | 220.225 |

| N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide | 52900-90-0 | C8H14N2O3 | 186.21 |

These related compounds share common structural features with our target compound, particularly the oxobutanamide backbone and various modifications of the hydroxyimino group or the aromatic substituent .

Comparative Properties

The structural differences between N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide and its analogs result in distinct physical and chemical properties:

-

N-(2,4-Dimethylphenyl)-3-oxobutanamide lacks the hydroxyimino group, resulting in different hydrogen bonding capabilities and potentially different reactivity patterns .

-

2-HYDROXYIMINO-3-OXO-N-O-TOLYL-BUTYRAMIDE features an o-tolyl group instead of the 2,4-dimethylphenyl group, which may affect solubility and steric properties .

-

N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide has diethyl substitution on the amide nitrogen rather than a phenyl ring, significantly altering its lipophilicity and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume